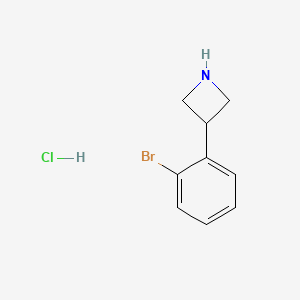
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It is characterized by the presence of an oxetane ring and a pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been achieved through various methods. One approach involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the formation of the oxetane ring from an epoxide, which requires moderate heating .Molecular Structure Analysis
The molecular structure of “1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is characterized by the presence of an oxetane ring and a pyrrolidine ring . The oxetane ring is a three-membered ring containing an oxygen atom, while the pyrrolidine ring is a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution . The reaction requires 13-17 kcal/mol activation energy, and subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid involves the formation of the oxetane ring followed by the addition of the pyrrolidine and carboxylic acid functional groups.", "Starting Materials": [ "3-hydroxypropanal", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "1,2-diaminopropane", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Condensation of 3-hydroxypropanal with ethyl acetoacetate in the presence of ammonium acetate to form 3-(2-oxoethyl)oxetane", "Reaction of 3-(2-oxoethyl)oxetane with ethyl chloroformate in the presence of sodium hydroxide to form 1-(oxetan-3-yl)ethyl chloroformate", "Addition of 1,2-diaminopropane to 1-(oxetan-3-yl)ethyl chloroformate in the presence of hydrochloric acid to form 1-(oxetan-3-yl)pyrrolidine", "Hydrolysis of 1-(oxetan-3-yl)pyrrolidine with sodium hydroxide to form 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Drying and purification of the product by recrystallization from water and sodium chloride" ] } | |
CAS RN |
1784061-57-9 |
Product Name |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



